molecular formula C13H11N5O4 B11247624 7-[4-(Methoxycarbonyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-[4-(Methoxycarbonyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11247624
M. Wt: 301.26 g/mol
InChI Key: FXDUNRNYHQWTKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of the Tetrazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles.

    Introduction of the Methoxycarbonyl Group: This step typically involves esterification reactions using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[4-(Methoxycarbonyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

7-[4-(Methoxycarbonyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is primarily used in proteomics research . Its applications include:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although not currently used for diagnostic or therapeutic purposes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The specific mechanism of action for 7-[4-(Methoxycarbonyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is not well-documented. compounds with similar structures often interact with biological targets through:

    Molecular Targets: Binding to proteins or enzymes, affecting their function.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[4-(Methoxycarbonyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups and the tetrazole ring structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable for research applications.

Properties

Molecular Formula

C13H11N5O4

Molecular Weight

301.26 g/mol

IUPAC Name

7-(4-methoxycarbonylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H11N5O4/c1-22-12(21)8-4-2-7(3-5-8)10-6-9(11(19)20)14-13-15-16-17-18(10)13/h2-6,10H,1H3,(H,19,20)(H,14,15,17)

InChI Key

FXDUNRNYHQWTKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C(=O)O

Origin of Product

United States

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